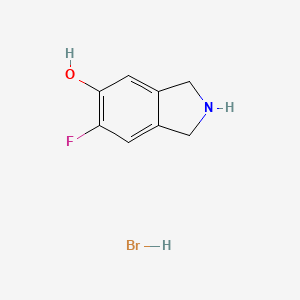

6-Fluoroisoindolin-5-ol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

6-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide |

InChI |

InChI=1S/C8H8FNO.BrH/c9-7-1-5-3-10-4-6(5)2-8(7)11;/h1-2,10-11H,3-4H2;1H |

InChI Key |

FACYVPCMMKUHQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)F)O.Br |

Origin of Product |

United States |

The Significance of Isoindoline Scaffolds in Medicinal Chemistry and Chemical Biology

The isoindoline (B1297411) framework, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in the field of medicinal chemistry. wikipedia.orgalbany.edu Its structural rigidity and three-dimensional character make it an ideal core for designing molecules that can precisely interact with biological targets.

Derivatives of isoindoline are found in a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. mdpi.comnih.gov These include applications in treating cancer, inflammation, and neurodegenerative diseases. nih.govnih.govnih.gov For instance, notable drugs like lenalidomide (B1683929) and pomalidomide, used in the treatment of multiple myeloma, are based on an isoindolinone core, a close relative of isoindoline. mdpi.com The isoindoline structure is also present in compounds investigated for their activity as inhibitors of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease research. nih.govnih.gov

The utility of the isoindoline scaffold stems from its ability to present substituents in well-defined spatial orientations, allowing for the fine-tuning of pharmacological properties. Its compact nature serves as a versatile anchor for building more complex molecular architectures, making it a recurring motif in the development of new therapeutic agents. acs.orgresearchgate.net

An Overview of 6 Fluoroisoindolin 5 Ol Hydrobromide As a Versatile Synthetic Intermediate

Strategies for the Construction of the 6-Fluoroisoindolin-5-ol Core

The synthesis of the 6-Fluoroisoindolin-5-ol core requires a multi-step approach that strategically assembles the bicyclic isoindoline ring system while incorporating the requisite fluoro and hydroxyl substituents at the C-6 and C-5 positions, respectively. This involves a combination of ring-formation, halogenation, and hydroxylation strategies.

The construction of the isoindoline ring is a foundational step. A variety of ring-closing reactions have been developed, often starting from appropriately substituted benzene derivatives like phthalonitriles, 2-carboxybenzaldehydes, or o-alkenylarylethylamines. organic-chemistry.orggoogle.comorganic-chemistry.org

Common strategies include:

Reductive Cyclization: A prevalent method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines. organic-chemistry.org This can be achieved using catalysts like ultrathin platinum nanowires under a hydrogen atmosphere. organic-chemistry.org Another approach is the catalytic hydrogenation of phthalonitrile, which can yield isoindoline directly. google.com For this specific transformation, 5% Platinum on carbon (Pt/C) has been shown to be a particularly effective catalyst, affording isoindoline in good yield and purity. google.com

Transition Metal-Catalyzed Cyclizations: Palladium, copper, and ruthenium catalysts are widely employed to construct the isoindolinone (a precursor to isoindoline) and isoindoline rings via C-H activation and annulation reactions. organic-chemistry.orgnih.govrsc.org For example, N-substituted benzamides can react with alkenes or allylic alcohols in the presence of a metal catalyst to yield isoindolinones. rsc.org Ruthenium-catalyzed cyclization of N-substituted aromatic amides with allylic alcohols, using AgSbF6 and Cu(OAc)2·H2O, provides access to diverse 3-substituted isoindolinones. rsc.org Similarly, copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient route to functionalized isoindolinones. organic-chemistry.org

Cascade Reactions: One-pot cascade reactions offer an efficient means to build molecular complexity rapidly. Lewis acid-catalyzed one-pot cascades have been developed for synthesizing diversely substituted isoindolinones by forming one C-C and two C-N bonds in a single operation. nih.gov Other cascade processes, such as a tandem imine umpolung-intramolecular aza-Michael addition, can produce N-substituted isoindolinone acetates under mild conditions. organic-chemistry.org

| Method | Starting Materials | Catalyst/Reagents | Product | Key Features |

| Catalytic Hydrogenation | Phthalonitrile | 5% Pt/C, H₂ | Isoindoline | Single-step, good yield and purity. google.com |

| Reductive C-N Coupling | 2-Carboxybenzaldehyde, Amine | Pt nanowires, H₂ | N-substituted Isoindolinone | High yields, applicable to various amines. organic-chemistry.org |

| Ru-catalyzed Cyclization | N-substituted benzamide, Allylic alcohol | Ru catalyst, AgSbF₆, Cu(OAc)₂·H₂O | 3-substituted Isoindolinone | Good to excellent yields, diverse substituents possible. rsc.org |

| Lewis Acid Cascade | (Varies) | Lewis Acid | Substituted Isoindolinone | Highly efficient, multiple bond formations in one pot. nih.gov |

Introducing a fluorine atom onto the aromatic ring is a critical step, as fluorination can significantly alter a compound's metabolic stability and bioactivity. thieme-connect.de For the synthesis of 6-Fluoroisoindolin-5-ol, this is typically achieved via electrophilic fluorination of a suitable aromatic precursor.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an activated aromatic ring) with an electrophilic fluorine source. wikipedia.org While elemental fluorine (F₂) is highly reactive, modern organic synthesis largely relies on safer and more selective N-F reagents. wikipedia.org

Key electrophilic fluorinating reagents include:

N-Fluorosulfonimides: Reagents like N-fluorobenzenesulfonimide (NFSI) are effective and commonly used for fluorinating a wide range of nucleophiles, including activated aromatic systems and enolates. wikipedia.org

Selectfluor®: This is a commercially available, highly effective, and user-friendly cationic reagent (a derivative of DABCO) that delivers an electrophilic fluorine atom under relatively mild conditions.

In Situ Generated Reagents: Innovative methods involve the in-situ generation of electrophilic fluorinating species from hydrogen fluoride (B91410) (HF) and hypervalent iodine compounds, such as iodosylbenzene. nih.gov

The timing of the fluorination step is crucial. It can be performed on an early-stage intermediate before the isoindoline ring is formed, or on the pre-formed isoindoline/isoindolinone core, provided the substrate is sufficiently activated for electrophilic aromatic substitution at the desired position.

| Reagent Type | Example(s) | Characteristics |

| Neutral N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Effective, common, good for various nucleophiles. wikipedia.org |

| Cationic N-F Reagents | Selectfluor® | Highly effective, stable, easy to handle. wikipedia.org |

| In Situ Generated | HF / Iodosylbenzene | Uses HF as the fluorine source, versatile for different substrates. nih.gov |

The introduction of the C-5 hydroxyl group can be accomplished either by starting with a precursor that already contains a hydroxyl or protected hydroxyl group (e.g., a methoxy (B1213986) group that can be later deprotected) or by direct hydroxylation of the aromatic ring.

One common strategy involves using a starting material such as 4-hydroxyphthalic acid or its derivatives. The hydroxyl group can be protected (e.g., as a methyl ether or benzyl (B1604629) ether) during the synthetic sequence to prevent unwanted side reactions and then deprotected in a final step.

Direct hydroxylation of the aromatic ring of an isoindoline is more challenging and less common. However, specific transition-metal-free cascade reactions have been reported for the regioselective synthesis of 3-hydroxyisoindolinones, demonstrating that direct functionalization to introduce a hydroxyl group is feasible under certain conditions. organic-chemistry.org For the C-5 position, a more typical approach would involve an ortho-metalation strategy on a suitably substituted precursor followed by reaction with an electrophilic oxygen source.

Stereoselective Synthesis of Chiral 6-Fluoroisoindolin-5-ol Derivatives

The creation of chiral centers within the isoindoline framework is of paramount importance, as biological activity is often dependent on specific stereochemistry. Chiral isoindolinones, in particular, are key structural features in many bioactive molecules. nih.gov Asymmetric synthesis of these structures has seen significant advances. nih.govacs.org

Strategies for stereoselective synthesis include:

Catalytic Asymmetric Synthesis: This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both chiral organocatalysts (like phosphoric acids and thioureas) and chiral transition-metal complexes (involving Rh, Pd, Ir, Cu, etc.) have been successfully employed. nih.gov For instance, Rh(I)-catalyzed asymmetric arylation followed by intramolecular aminocarbonylation can produce chiral 3-substituted isoindolinones with high enantiomeric excess (ee). nih.gov

Use of Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. acs.org A straightforward method involves synthesizing (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, which can then be deprotonated and alkylated with high diastereoselectivity. acs.org The chiral auxiliary can be removed in a later step.

Asymmetric Cascade Reactions: These reactions combine multiple steps into a single, enantioselective transformation. For example, α-amido sulfones derived from 2-formyl benzoates can undergo an asymmetric aza-Mannich/lactamization reaction in the presence of a bifunctional organocatalyst to yield 3-substituted isoindolinones with high enantioselectivity. mdpi.com

Process Optimization and Scalability Challenges in Laboratory Synthesis

Translating a laboratory-scale synthesis into a larger, more robust process presents numerous challenges. drugdiscoverytrends.com Process optimization is a critical phase in pharmaceutical development, aiming to create a manufacturing process that is efficient, reproducible, cost-effective, and safe. topmostchemical.compharmacompass.com

Key considerations and challenges include:

Reaction Conditions: Conditions that are feasible in the lab (e.g., very low temperatures, high dilutions, use of chromatography) may be impractical or prohibitively expensive at scale. gd3services.comuk-cpi.com Reactions must be robust enough to tolerate minor fluctuations in temperature, concentration, and reaction time. biosynce.com

Reagent and Solvent Selection: Hazardous or toxic reagents (e.g., toxic gases, highly reactive organometallics) and environmentally harmful solvents should be replaced with safer, greener alternatives. gd3services.comuk-cpi.com The availability and cost of green solvents and reagents in bulk can be a significant hurdle. uk-cpi.com

Purification and Impurity Control: At scale, purification by silica (B1680970) gel chromatography is often avoided due to cost and solvent waste. gd3services.com The process should be designed to minimize the formation of impurities, and crystallization is the preferred method for purification of the final product and key intermediates. topmostchemical.comtheasengineers.com

Safety and Thermal Hazards: Exothermic reactions that are easily managed in a small flask can pose a serious safety risk in a large reactor. A thorough understanding of reaction kinetics and thermodynamics is essential to prevent thermal runaway. drugdiscoverytrends.com

| Challenge | Optimization Strategy | Rationale |

| Complex Purification | Develop a crystallization process | Avoids costly and wasteful chromatography; provides high purity. topmostchemical.comtheasengineers.com |

| Hazardous Reagents | Replace with safer alternatives | Improves safety, reduces environmental impact, simplifies handling. gd3services.com |

| Low Temperatures | Modify process to run at or above ambient temperature | Reduces energy costs and reliance on specialized equipment. gd3services.com |

| Low Yields | Optimize reaction parameters (catalyst, solvent, temp.) | Increases efficiency and reduces cost per kilogram of product. biosynce.com |

| Impurity Formation | Understand reaction mechanism to control side reactions | Ensures final product meets stringent purity specifications. topmostchemical.com |

Novel Derivatization Strategies for Expanding Chemical Diversity

Once the core 6-Fluoroisoindolin-5-ol structure is synthesized, its derivatization is key to exploring the structure-activity relationship (SAR) and developing analogues with improved properties. The core offers several handles for chemical modification, including the isoindoline nitrogen, the C-5 hydroxyl group, and potentially the aromatic ring itself.

N-Functionalization: The secondary amine of the isoindoline ring is a common site for derivatization. It can be alkylated, acylated, or used in reductive amination or coupling reactions to introduce a wide variety of substituents.

O-Functionalization: The C-5 phenolic hydroxyl group can be converted into ethers or esters to probe the importance of this hydrogen bond donor.

Skeletal Remodeling: Advanced strategies can be used to dramatically alter the core structure. For instance, chalcone-based pyridinium (B92312) salts have been shown to undergo a deconstructive ring-opening and reconstruction cascade to produce complex isoindoline polycycles. rsc.org

Photoredox Catalysis: This modern synthetic tool can enable novel transformations under mild conditions. For example, photoredox-catalyzed reactions have been used for the radical hydromonofluoromethylation of related structures like 2-methylisoindoline-1,3-dione, suggesting a pathway for introducing fluorinated alkyl groups. acs.orgacs.org

These derivatization strategies allow for the systematic modification of the lead compound, facilitating the generation of a chemical library to identify analogues with optimized activity and properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoroisoindolin 5 Ol Hydrobromide Derivatives

Inferred Impact of Fluorine Substitution on Electronic Properties and Reactivity

While direct studies on 6-Fluoroisoindolin-5-ol are unavailable, the principles of medicinal chemistry allow for inferences on the role of the fluorine atom. The introduction of fluorine into a molecule is a common strategy in drug design. nih.gov Fluorine is highly electronegative and can significantly alter the local electronic environment of the aromatic ring. This can influence the acidity of the nearby hydroxyl group and the basicity of the isoindoline (B1297411) nitrogen. Such modifications can impact how the molecule interacts with its biological target and can also enhance metabolic stability by blocking potential sites of oxidative metabolism. nih.gov For instance, in a study on isoindoline-1,3-dione derivatives targeting AChE, a 4-fluorobenzyl substituent yielded the most potent compound, highlighting the positive contribution of a strategically placed fluorine atom. nih.gov

Postulated Role of the Hydroxyl Group in Modulating Ligand-Target Interactions

The hydroxyl group at the 5-position is expected to be a key player in forming specific interactions with a biological target. As a hydrogen bond donor and acceptor, it can anchor the ligand within a receptor's binding pocket. The presence and position of hydroxyl groups are critical for the activity of many drugs, including the isoindoline-containing drug mazindol, which features a hydroxyl group essential for its activity. mdpi.com The interplay between the hydroxyl group and the adjacent fluorine atom would likely modulate the hydroxyl's hydrogen-bonding potential, a critical aspect for rational drug design.

Conformational Analysis and Stereochemical Influences on Bioactivity

The isoindoline ring is not planar and can adopt different conformations. The specific conformation that a molecule adopts when binding to a receptor is its "bioactive conformation." nih.gov The substituents on the ring can influence this conformational preference. While no specific conformational analysis for 6-Fluoroisoindolin-5-ol has been published, any future development of this scaffold would require such studies (e.g., using NMR or computational modeling) to understand how the fluoro and hydroxyl groups affect the ring's geometry and, consequently, its biological activity.

Rational Design Principles for Enhanced Target Selectivity and Potency

The development of novel therapeutic agents from a scaffold like 6-Fluoroisoindolin-5-ol would employ rational design principles such as scaffold hybridization or morphing. mdpi.commdpi.com Based on an initial biological activity, medicinal chemists would synthesize a library of analogs to build an SAR profile.

Hypothetical SAR Exploration Table

Since no experimental data is available, the following table illustrates a hypothetical research plan a medicinal chemist might follow to establish the SAR for this scaffold, based on a theoretical biological target.

| Compound ID | R1 | R2 | R3 | Biological Activity (e.g., IC50) | Rationale for Modification |

| Parent-01 | H | OH | F | Baseline | Parent Scaffold |

| Analog-02 | H | OMe | F | TBD | Assess importance of H-bond donor |

| Analog-03 | H | H | F | TBD | Assess importance of hydroxyl group |

| Analog-04 | H | OH | H | TBD | Assess importance of fluorine atom |

| Analog-05 | H | OH | Cl | TBD | Evaluate effect of different halogens |

| Analog-06 | Me | OH | F | TBD | Probe for steric tolerance at N-2 |

This table is for illustrative purposes only and does not represent real data.

Molecular Pharmacology and Target Engagement Investigations

Research on Sigma-2 Receptor Binding and Functional Modulation by Isoindoline (B1297411) Compounds

The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a key target of interest for isoindoline compounds. mdpi.comnih.gov This receptor is involved in numerous cellular functions, and its modulation by external ligands can trigger significant downstream effects.

Mechanistic Studies of Sigma-2 Receptor Antagonism

The mechanism of action for isoindoline compounds at the σ2 receptor involves complex interactions that modulate cellular signaling pathways. Ligands for the σ2 receptor are categorized as agonists or antagonists based on their functional effects, such as their impact on cell viability and apoptosis. nih.gov Agonists typically induce cell death, often through caspase-3 dependent pathways, while antagonists may block this effect. nih.gov

Mechanistic studies reveal that σ2 receptor ligands can modulate intracellular calcium (Ca2+) levels and influence cholesterol homeostasis. nih.govresearchgate.net The σ2 receptor (TMEM97) is known to form complexes with other proteins, including the Progesterone Receptor Membrane Component 1 (PGRMC1) and the 18 kDa translocator protein (TSPO). mdpi.comnih.govanu.edu.au Ligand binding can affect these protein-protein interactions. For example, treatment with a TMEM97 ligand was shown to reduce the co-immunoprecipitation of both TMEM97 and PGRMC1 with TSPO, suggesting that σ2 receptor ligands can allosterically modulate the formation of these protein complexes. mdpi.comanu.edu.au

Furthermore, some σ2 receptor ligands have been found to enhance nerve growth factor (NGF)-induced neurite outgrowth in cell models. nih.gov The σ2 receptor agonist PB28, for instance, potentiated this effect, which was subsequently blocked by the antagonist SM-21. This suggests that σ2 receptor activation can positively modulate neurotrophic signaling pathways, such as the TrkA receptor pathway, which is crucial for neuronal growth and survival. nih.gov

Competitive Binding Assays and Receptor Affinity Profiling

Competitive binding assays are a cornerstone for characterizing the interaction of isoindoline compounds with the σ2 receptor. giffordbioscience.com These assays determine a compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from the receptor.

The most common radioligand used for σ2 receptor binding assays is [3H]1,3-di(2-tolyl)guanidine ([3H]-DTG). nih.gov However, since [3H]-DTG binds to both σ1 and σ2 receptors, a selective σ1 receptor ligand, such as (+)-pentazocine, is used to "mask" the σ1 sites, ensuring that the measured binding is specific to the σ2 receptor. nih.govupenn.edu More recently, highly selective radioligands like [125I]RHM-4 have been developed, which show a much greater preference for the σ2 receptor over the σ1 receptor, providing a more direct measurement of σ2 affinity. upenn.edu

These studies have identified numerous compounds with high affinity for the σ2 receptor. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding. For example, radioligand binding competition assays using membrane preparations from receptor-expressing cells have been used to determine the Ki values for a wide range of potential ligands. biorxiv.org

Table 1: Sigma-2 Receptor (σ2R) Binding Affinities for Selected Compounds This table is interactive. You can sort and filter the data.

| Compound | Radioligand | System | Ki (nM) | Reference |

|---|---|---|---|---|

| JZ107 | [3H]-DTG | HEK293T cells | 5.1 | biorxiv.org |

| JZ103 (inactive analogue) | [3H]-DTG | HEK293T cells | 292 | biorxiv.org |

| PB-28 | [3H]-DTG | HEK293T cells | - | biorxiv.org |

| CM398 | - | - | 1.9 | researchgate.net |

| FEM-1689 | - | - | 17 | nih.gov |

| RHM-1 | - | - | - | mdpi.com |

| AG-205 (PGRMC1 ligand) | [3H]DTG / [125I]RHM-4 | - | ~1000 | upenn.edu |

Modulation of Synaptic Function by Sigma-2 Ligands

Sigma-2 receptors are expressed in several critical brain regions, including the cerebellum, hippocampus, and substantia nigra. wikipedia.org Their activation by ligands modulates neuronal signaling by regulating calcium and potassium channels. This, in turn, influences the release of key neurotransmitters such as dopamine, serotonin (B10506), and glutamate. wikipedia.org

A significant area of research is the neuroprotective role of σ2 receptor modulators in the context of neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that experimental σ2 receptor modulators can prevent the binding of toxic amyloid-β oligomers to neurons and even displace already bound oligomers. nih.gov By blocking this primary insult, these ligands can protect synapses from damage, preserving their function and potentially slowing the progression of neurodegeneration. nih.gov This synaptic protection is a critical therapeutic goal, as synaptic loss is a major correlate of cognitive decline.

Exploration of Serotonin 5-HT6 Receptor Ligand Properties

The serotonin 5-HT6 receptor is another important target for isoindoline-based compounds. Expressed almost exclusively in the brain, particularly in areas associated with learning and memory like the hippocampus and cortex, the 5-HT6 receptor is a Gs-coupled protein that modulates cholinergic and glutamatergic neurotransmission. nih.govmdpi.com Antagonism of this receptor is a promising strategy for enhancing cognitive function. mdpi.com

Radioligand Binding Studies for 5-HT6 Receptor Affinity

Radioligand binding assays are the standard method for determining the affinity of compounds for the 5-HT6 receptor. giffordbioscience.comslideshare.net These experiments typically use membranes from cells, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, that have been genetically engineered to express the human 5-HT6 receptor. nih.govresearchgate.net

A fixed concentration of a radiolabeled ligand, such as [3H]-lysergic acid diethylamide ([3H]-LSD) or [3H]-5-hydroxytryptamine ([3H]-5-HT), is incubated with the cell membranes in the presence of varying concentrations of the test compound. nih.gov The ability of the test compound to inhibit the binding of the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. These studies have identified several isoindoline and related structures as potent 5-HT6 receptor ligands. nih.gov

Table 2: Serotonin 5-HT6 Receptor Binding Affinities for Selected Compounds This table is interactive. You can sort and filter the data.

| Compound | Radioligand | System | Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 14 (indole derivative) | [3H]-5-HT | Recombinant human 5-HT6R | 22 | nih.gov |

| Iodo derivative 9 (isoindolone) | [3H]mesulergine | - | 1.1 | frontiersin.org |

| Chloro derivative 6 (isoindolone) | [3H]mesulergine | - | 2.2 | frontiersin.org |

| Bromo derivative 7 (isoindolone) | [3H]mesulergine | - | 2.9 | frontiersin.org |

| Fluoro derivative 8 (isoindolone) | [3H]mesulergine | - | 28 | frontiersin.org |

| PUC-10 (indole-based) | - | - | 14.6 | researchgate.net |

| PUC-55 (indazole analogue) | - | - | 37.5 | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) for Isoindoline (B1297411) Derivatives

Ligand-based drug design (LBDD) is a crucial strategy when the three-dimensional structure of the biological target is unknown. This approach utilizes the information from a set of known active ligands to develop a model that predicts the activity of new compounds. For derivatives of the isoindoline scaffold, LBDD can be instrumental in identifying the key chemical features required for a desired biological effect.

Pharmacophore modeling, a cornerstone of LBDD, can be applied to a series of isoindoline-based compounds with known activities to generate a three-dimensional arrangement of essential features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For 6-Fluoroisoindolin-5-ol hydrobromide, a pharmacophore model could be developed based on its structural analogs that have been evaluated for a specific target. The fluorine atom at the 6-position and the hydroxyl group at the 5-position would be critical components of such a model, influencing the electronic and steric properties of the molecule and its potential interactions with a biological target.

Structure-Based Drug Design (SBDD) and Receptor Docking Studies

When the structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking, a key component of SBDD, predicts the preferred orientation of a ligand when bound to a receptor. This allows for the analysis of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For this compound, docking studies would be employed to investigate its binding mode within the active site of a target protein. For instance, isoindoline derivatives have been studied as inhibitors of enzymes like B-Raf, PI3Kγ, and cholinesterases. nih.govnih.govnih.gov Docking simulations could reveal how the fluoro and hydroxyl substituents on the benzene (B151609) ring of this compound contribute to binding affinity and selectivity. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the fluorine atom might engage in favorable electrostatic or hydrophobic interactions. Several studies on isoindoline derivatives have successfully used molecular docking to understand their binding mechanisms with various receptors, including sigma receptors and sodium channels. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by docking studies. youtube.com By simulating the movements of atoms over time, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. nih.govyoutube.com

For a complex of this compound and its target receptor, an MD simulation could be performed to validate the interactions predicted by docking. youtube.com The simulation would show whether the key hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, indicating a stable binding mode. nih.gov Researchers have used MD simulations to study the stability of isoindolin-1-one (B1195906) derivatives in the active site of PI3Kγ and to understand the interactions of isoindolin-1,3-dione derivatives with cholinesterases. nih.govnih.gov Such studies can provide crucial information for optimizing the structure of this compound to enhance its binding affinity and residence time at the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isoindoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.gov

These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the activity. Such a study on a series of analogs of this compound could guide the design of new derivatives with improved potency. For example, if a QSAR model indicates that a bulky, electron-withdrawing group at a specific position increases activity, this information can be used to propose new modifications. QSAR studies have been successfully applied to isoquinoline (B145761) derivatives to optimize their inhibitory activity against targets like AKR1C3. japsonline.comresearchgate.net

In Silico Prediction of Molecular Properties and Reactivity

In the early stages of drug discovery, it is essential to assess the drug-likeness and potential liabilities of a compound. Various computational tools can predict a wide range of molecular properties, including physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govnih.govresearchgate.net

For this compound, in silico tools can predict properties such as its lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and potential to cross the blood-brain barrier. nih.gov Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights into its metabolic stability and potential sites of metabolism. acs.orgnih.gov The predicted properties for this compound would be compared against established criteria for drug-likeness, such as Lipinski's rule of five, to assess its potential as a drug candidate.

Table of Predicted Molecular Properties for 6-Fluoroisoindolin-5-ol

| Property | Predicted Value | Method/Software |

| Molecular Weight | 167.17 g/mol | --- |

| logP | 1.5 - 2.0 | Various prediction tools |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | --- |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 2 | --- |

| Rotatable Bonds | 0 | --- |

Note: The values in this table are hypothetical and represent typical predictions for a molecule with this structure. The hydrobromide salt would have different properties.

Research on Chemical Biology Applications of this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature and chemical databases, specific details regarding the chemical biology applications of the compound This compound are not publicly documented. While the isoindoline scaffold itself is a recognized pharmacophore present in a variety of biologically active molecules, and the incorporation of fluorine is a common strategy in medicinal chemistry to enhance drug-like properties, research detailing the use of this specific hydrobromide salt in the development of fluorescent probes, affinity chromatography, or bioconjugation strategies could not be found.

The initial investigation sought to elaborate on three key areas of chemical biology as outlined:

Chemical Biology Applications of 6 Fluoroisoindolin 5 Ol Hydrobromide

Strategies for Bioconjugation and Derivatization for Biological Tools:This subsection would have detailed the chemical modifications of 6-Fluoroisoindolin-5-ol hydrobromide to link it to other molecules, such as biotin (B1667282) or reporter enzymes, to create tools for biological assays. The hydroxyl and secondary amine functionalities on the isoindoline (B1297411) ring represent potential handles for such derivatization. Nevertheless, specific examples or methodologies involving this compound are not described in accessible research.

While general information exists on the biological activities of various isoindoline derivatives and the utility of fluorination in drug design, the specific research findings and data tables requested for an article on this compound cannot be generated due to the absence of published work on its application in these specialized areas of chemical biology. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but its actual implementation in the development of chemical biology tools remains to be documented in the public domain.

Emerging Research Frontiers and Advanced Applications

Potential in Neurodegenerative Disease Research and Cognitive Function

While direct studies on 6-Fluoroisoindolin-5-ol hydrobromide in neurodegenerative diseases are in their nascent stages, the broader class of isoindoline (B1297411) derivatives has shown promise in this area. The 5-hydroxytryptamine-6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system, particularly in regions associated with learning and memory, is a key target for cognitive enhancement. nih.gov Antagonists of the 5-HT6 receptor have been shown to improve memory and reverse cognitive deficits in preclinical models. nih.gov The structural features of this compound make it a candidate for investigation as a modulator of such receptors.

Furthermore, neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. The anti-inflammatory properties observed in other isoindoline derivatives suggest that this compound could exert neuroprotective effects by modulating inflammatory pathways in the brain. nih.govmdpi.com For instance, certain flavonoids have demonstrated the ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in neuronal damage. mdpi.com The potential of this compound to interact with these pathways warrants further investigation.

Table 1: Investigational Isoindoline Derivatives in Neurodegenerative Disease Models

| Derivative Class | Target/Mechanism | Preclinical Model | Observed Effect |

| 5-HT6 Receptor Antagonists | Serotonin (B10506) Receptor Modulation | Rodent models of cognitive impairment | Enhanced memory retention and reversal of cognitive deficits. nih.gov |

| Isoindoline-1,3-diones | Anti-inflammatory | In vitro and in vivo inflammation models | Reduction of pro-inflammatory cytokines. nih.gov |

| Flavonoid Derivatives | Antioxidant, Anti-inflammatory | Cell culture and animal models of neurodegeneration | Neuroprotective effects, suppression of inflammatory markers. mdpi.com |

Advancements in Oncology Research Utilizing Isoindoline Scaffolds

The isoindoline scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govmdpi.com Numerous derivatives have been synthesized and evaluated for their efficacy against various cancer types. researchgate.netacs.org The mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. mdpi.comacs.org

For instance, certain isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against cancer cell lines, inducing cell death through apoptosis and necrosis. researchgate.net Other studies have focused on 3-methyleneisoindolinone derivatives, which have been shown to induce oxidative stress and disrupt the mitochondrial membrane potential in cancer cells, leading to their demise. acs.org The indole (B1671886) scaffold, a related heterocyclic system, has also yielded potent anticancer agents that target various cellular processes, including tubulin polymerization and histone deacetylase (HDAC) activity. mdpi.comnih.gov

The unique electronic properties conferred by the fluorine atom in this compound could enhance its binding affinity to oncological targets and improve its pharmacokinetic profile, making it a compelling candidate for further development in cancer research.

Table 2: Examples of Isoindoline-Based Anticancer Agents and their Mechanisms

| Compound/Class | Cancer Type | Mechanism of Action |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Blood Cancer (Raji cells) | Induction of apoptosis and necrosis. researchgate.net |

| 3-Methyleneisoindolinone Derivatives | Head and Neck Squamous Cell Carcinoma | Induction of oxidative stress, disruption of mitochondrial membrane potential, apoptosis induction. acs.org |

| Enzastaurin (Indole-based) | Non-Small Cell Lung Cancer | Inhibition of PKC and PI3K/AKT pathway. nih.gov |

Exploration in Inflammatory and Autoimmune Disease Modulators

The modulation of the immune system is a critical therapeutic strategy for a wide range of inflammatory and autoimmune disorders. nih.gov Isoindoline derivatives have emerged as promising candidates in this field due to their ability to modulate key inflammatory pathways. nih.govijlpr.com Specifically, derivatives of isoindoline-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. ijlpr.com

Research has demonstrated that certain N-substituted isoindoline derivatives can act as potent anti-inflammatory agents, with some compounds exhibiting greater efficacy than established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. nih.govresearchgate.net These compounds can modulate the production of critical cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, which play a pivotal role in the pathogenesis of autoimmune diseases. nih.gov The ability to selectively target these pathways offers the potential for more effective and safer immunomodulatory therapies. nih.gov

The substitution pattern of this compound, particularly the presence of the hydroxyl group, could facilitate interactions with the active sites of inflammatory enzymes, making it a molecule of interest for the development of novel anti-inflammatory and immunomodulatory agents.

Table 3: Isoindoline Derivatives as Modulators of Inflammation

| Derivative | Target Enzyme/Pathway | Observed Activity |

| Isoindoline-1,3-dione derivatives (ZJ1-ZJ6) | Cyclooxygenase (COX-1 and COX-2) | Good inhibitory activity against COX enzymes. ijlpr.com |

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds) | Cytokine production (TNF-α, TGF-β) | Suppression of TNF-α and enhancement of TGF-β production. nih.gov |

| N-substituted isoindoline derivatives (analogues of Indoprofen) | COX-1 and/or COX-2 | Potential as biologically active anti-inflammatory compounds. researchgate.net |

Design of Next-Generation Small Molecule Therapeutics

The development of next-generation small molecule therapeutics requires a deep understanding of structure-activity relationships and the ability to design molecules with optimized potency, selectivity, and pharmacokinetic properties. The isoindoline scaffold provides a versatile platform for the design of such molecules. nih.govmdpi.com

By strategically modifying the isoindoline core, researchers can fine-tune the biological activity of the resulting compounds. The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. The hydroxyl group offers a potential site for further derivatization, allowing for the creation of a library of related compounds with diverse pharmacological profiles.

The exploration of isoindoline-integrated polycyclic compounds has already demonstrated the potential for developing dual-inhibitors targeting multiple enzymes, such as α-glycosidase and α-amylase for antidiabetic applications. mdpi.com This highlights the adaptability of the isoindoline scaffold for creating multi-targeted agents. The future design of therapeutics based on this compound will likely involve computational modeling and synthetic chemistry to create novel derivatives with enhanced efficacy and safety profiles for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 6-fluoroisoindolin-5-ol hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of this compound typically involves fluorination of isoindoline precursors under controlled conditions. For example, halogen-exchange reactions using fluorinating agents like KF or Selectfluor in polar aprotic solvents (e.g., DMF) at 60–80°C may be employed. Yield optimization requires monitoring reaction time, temperature, and stoichiometry. Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, eluting with dichloromethane/methanol) is critical to isolate the hydrobromide salt .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H and C NMR to confirm fluorination at position 6 and hydroxylation at position 4. Compare chemical shifts with related isoindoline derivatives (e.g., 5-fluoroisoindoline hydrochloride in ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHFNO·HBr: calculated 235.99).

- Elemental Analysis : Confirm Br content (theoretical ~33.9%) to validate hydrobromide formation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability testing should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (likely >150°C based on analogous hydrobromide salts ).

- Light Sensitivity : Store in amber vials at -20°C under inert atmosphere (N or Ar) to prevent photodegradation or oxidation.

- Hygroscopicity : Monitor weight gain in humid environments; use desiccants like silica gel for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions at the 6-fluoro position. Compare with experimental kinetics (e.g., SNAr reactions with amines or thiols).

- Solvent Effects : Simulate solvation using COSMO-RS to optimize solvent selection (e.g., DMSO vs. acetonitrile) for regioselectivity .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Systematic Solubility Screening : Use a Chemspeed robotic platform to test solubility in 20+ solvents (e.g., water, ethanol, DCM) at 25°C and 50°C.

- Hansen Solubility Parameters : Correlate results with HSPiP software to identify solvent clusters. For hydrobromide salts, prioritize polar protic solvents (e.g., methanol) due to ionic interactions .

Q. What are the hypothesized metabolic pathways of this compound in mammalian systems, and how can they be experimentally verified?

- Methodological Answer :

- In Vitro Studies : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Look for hydroxylation, dehalogenation, or glucuronidation.

- Isotope Labeling : Synthesize F-labeled analogs to track fluorinated metabolites using PET imaging .

Q. How does this compound interact with biological targets such as neurotransmitter receptors?

- Methodological Answer :

- Binding Assays : Radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors) to measure IC values.

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptor active sites. Compare with structurally related compounds (e.g., hydrobromide salts in opioid receptor studies ).

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs to minimize variability .

Q. What experimental controls are essential when studying the photophysical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.